molecular formula C21H16F3N5O B11062113 2,3-dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide

2,3-dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide

Cat. No.: B11062113
M. Wt: 411.4 g/mol
InChI Key: UHCNCMWTVUSMPA-UHFFFAOYSA-N
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Description

2,3-Dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of cyano groups, trifluoromethyl phenyl, and methanoquinoxaline moieties contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The initial step involves the condensation of an aromatic diamine with a diketone to form the quinoxaline core.

    Introduction of Cyano Groups: The cyano groups are introduced through a nucleophilic substitution reaction using suitable cyanating agents.

    Addition of Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is incorporated via a Friedel-Crafts acylation reaction.

    Formation of the Methanoquinoxaline Moiety: The methanoquinoxaline moiety is formed through a cyclization reaction involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoxaline products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the cyano and trifluoromethyl phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, reduced quinoxalines, and substituted quinoxalines with different functional groups.

Scientific Research Applications

2,3-Dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 2,3-dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene
  • 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl)phenyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 2,3-dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide stands out due to its distinct quinoxaline core and the presence of both cyano and trifluoromethyl groups

Properties

Molecular Formula

C21H16F3N5O

Molecular Weight

411.4 g/mol

IUPAC Name

4,5-dicyano-11,11-dimethyl-N-[4-(trifluoromethyl)phenyl]-3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxamide

InChI

InChI=1S/C21H16F3N5O/c1-19(2)13-7-8-20(19,17-16(13)28-14(9-25)15(10-26)29-17)18(30)27-12-5-3-11(4-6-12)21(22,23)24/h3-6,13H,7-8H2,1-2H3,(H,27,30)

InChI Key

UHCNCMWTVUSMPA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C3=NC(=C(N=C23)C#N)C#N)C(=O)NC4=CC=C(C=C4)C(F)(F)F)C

Origin of Product

United States

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